(R)-Rutheniumdiacetate-(DM-SEGPHOS)
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Overview
Description
®-Rutheniumdiacetate-(DM-SEGPHOS) is a chiral catalyst complex that has gained significant attention in the field of asymmetric synthesis. This compound is composed of ruthenium, diacetate, and ®-DM-SEGPHOS, a chiral ligand known for its high enantioselectivity in catalytic reactions. The unique structure of ®-Rutheniumdiacetate-(DM-SEGPHOS) allows it to facilitate various asymmetric transformations, making it a valuable tool in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Rutheniumdiacetate-(DM-SEGPHOS) typically involves the coordination of ruthenium with diacetate and ®-DM-SEGPHOS. The process begins with the preparation of ®-DM-SEGPHOS, which is synthesized through a series of steps involving the reaction of 3,5-dimethylphenylphosphine with 4,4’-bi-1,3-benzodioxole . The resulting ®-DM-SEGPHOS is then reacted with a ruthenium precursor, such as ruthenium trichloride, in the presence of acetic acid to form the desired complex .
Industrial Production Methods
Industrial production of ®-Rutheniumdiacetate-(DM-SEGPHOS) follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
®-Rutheniumdiacetate-(DM-SEGPHOS) undergoes various types of reactions, including:
Oxidation: The compound can facilitate oxidation reactions, converting alcohols to aldehydes or ketones.
Reduction: It is also effective in reduction reactions, such as the hydrogenation of alkenes to alkanes.
Substitution: The complex can catalyze substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with ®-Rutheniumdiacetate-(DM-SEGPHOS) include hydrogen gas for reduction reactions, oxygen or other oxidizing agents for oxidation reactions, and various nucleophiles for substitution reactions. Typical reaction conditions involve moderate temperatures and pressures, with the presence of solvents like dichloromethane or toluene .
Major Products
The major products formed from reactions involving ®-Rutheniumdiacetate-(DM-SEGPHOS) depend on the specific reaction type. For example, oxidation reactions yield aldehydes or ketones, reduction reactions produce alkanes, and substitution reactions result in the formation of new functionalized compounds .
Scientific Research Applications
®-Rutheniumdiacetate-(DM-SEGPHOS) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ®-Rutheniumdiacetate-(DM-SEGPHOS) involves the coordination of the ruthenium center with the chiral ligand ®-DM-SEGPHOS. This coordination creates a chiral environment that facilitates the selective activation of substrates. The molecular targets and pathways involved include the activation of hydrogen, oxygen, and various nucleophiles, leading to the formation of enantioselective products .
Comparison with Similar Compounds
Similar Compounds
®-SEGPHOS: Another chiral ligand with similar applications in asymmetric synthesis.
®-DTBM-SEGPHOS: A derivative of ®-DM-SEGPHOS with bulkier substituents, offering different steric properties.
®-Tol-BINAP: A chiral ligand with a different backbone structure, used in similar catalytic applications.
Uniqueness
®-Rutheniumdiacetate-(DM-SEGPHOS) is unique due to its high enantioselectivity and versatility in catalyzing various asymmetric reactions. Its ability to produce chiral molecules with high purity makes it a valuable tool in both academic research and industrial applications.
Properties
CAS No. |
944450-49-1 |
---|---|
Molecular Formula |
C50H52O8P2Ru+2 |
Molecular Weight |
944.0 g/mol |
IUPAC Name |
[4-[5-bis(3,5-dimethylphenyl)phosphaniumyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphanium;ruthenium(2+);diacetate |
InChI |
InChI=1S/C46H44O4P2.2C2H4O2.Ru/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;2*1-2(3)4;/h9-24H,25-26H2,1-8H3;2*1H3,(H,3,4);/q;;;+2 |
InChI Key |
ACKYBTAGKAINOG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(=O)O.CC(=O)O.[Ru] |
Canonical SMILES |
CC1=CC(=CC(=C1)[PH+](C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)[PH+](C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(=O)[O-].CC(=O)[O-].[Ru+2] |
Synonyms |
(OC-6-22)-Bis(acetato-κO,κO’)[1,1’-(4R)-[4,4’-bi-1,3-benzodioxole]-5,5’-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine-κP]]ruthenium |
Origin of Product |
United States |
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